2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol
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Overview
Description
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is a complex organic compound that features a bromophenyl group attached to a benzimidazole ring, which is further connected to a propanol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzimidazole ring to a more saturated form.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propanol group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Similar in structure but contains a thiazole ring instead of a benzimidazole ring.
1-(Benzofuran-6-yl)propan-2-amine: Contains a benzofuran ring and an amine group instead of a benzimidazole and hydroxyl group.
Uniqueness
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is unique due to its combination of a bromophenyl group with a benzimidazole ring and a propanol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H15BrN2O |
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Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)benzimidazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C16H15BrN2O/c1-16(2,20)11-6-7-15-14(8-11)18-10-19(15)13-5-3-4-12(17)9-13/h3-10,20H,1-2H3 |
InChI Key |
BFZPQUAFFBAVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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